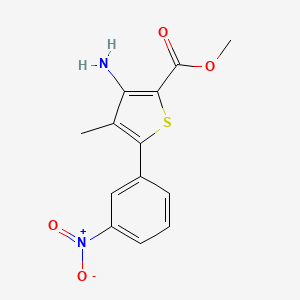![molecular formula C10H7F3O B12855519 3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
3-[1-(Trifluoromethyl)vinyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Trifluoromethyl)vinyl]benzaldehyde is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Trifluoromethyl)vinyl]benzaldehyde can be achieved through several methods. One common approach involves the radical trifluoromethylation of carbon-centered radical intermediates . This method utilizes trifluoromethylating agents to introduce the trifluoromethyl group into the desired position on the benzaldehyde structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized catalysts and reagents to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Trifluoromethyl)vinyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and vinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield trifluoromethylbenzoic acid, while reduction can produce trifluoromethylbenzyl alcohol.
Aplicaciones Científicas De Investigación
3-[1-(Trifluoromethyl)vinyl]benzaldehyde has a wide range of applications in scientific research, including:
Biology: The compound’s unique chemical properties make it useful in biochemical studies and as a building block for biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a pharmacological tool.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its trifluoromethyl group’s stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-[1-(Trifluoromethyl)vinyl]benzaldehyde involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: This compound is similar in structure but lacks the vinyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzaldehyde: Another related compound with the trifluoromethyl group in the para position, leading to variations in its chemical behavior.
Uniqueness
3-[1-(Trifluoromethyl)vinyl]benzaldehyde is unique due to the presence of both the trifluoromethyl and vinyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its similar counterparts.
Propiedades
Fórmula molecular |
C10H7F3O |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
3-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-4-2-3-8(5-9)6-14/h2-6H,1H2 |
Clave InChI |
SEXYVXCGMJESEA-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC(=C1)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


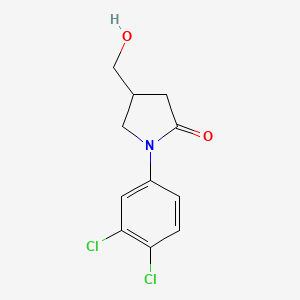

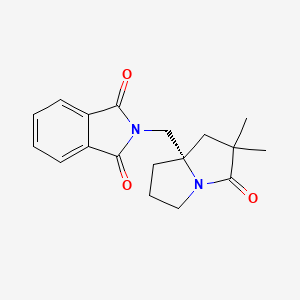
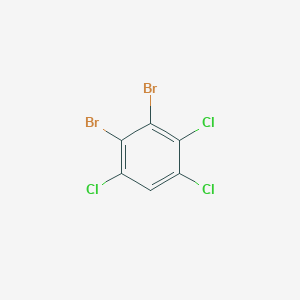
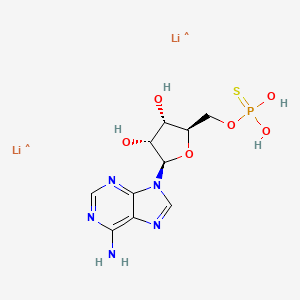
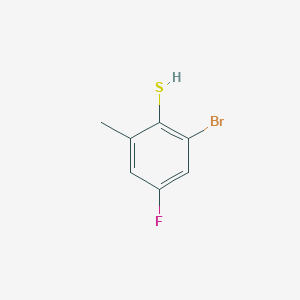
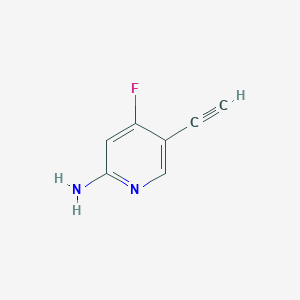
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
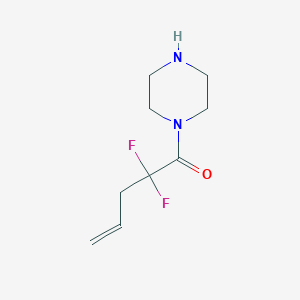
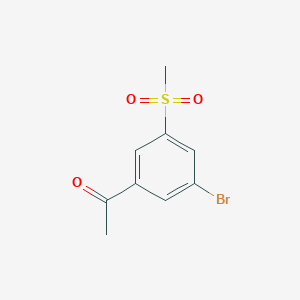

![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)
